2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and morpholine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with appropriate reagents to introduce the desired substituents.
Introduction of the morpholinoethyl group: This step involves the reaction of the furan-2-yl intermediate with morpholine and an appropriate alkylating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluoro-N-(2-propynyl)benzamide
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline
Comparison:
- 2,4-Difluoro-N-(2-propynyl)benzamide: This compound differs in the substitution pattern on the benzene ring and the presence of a propynyl group instead of a morpholinoethyl group.
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline: This compound has a phenylmethyl group instead of a morpholinoethyl group, which may affect its chemical reactivity and biological activity.
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline: This compound lacks the morpholine ring, which could influence its solubility and interaction with biological targets.
The unique combination of the furan, morpholine, and sulfonamide moieties in 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide sets it apart from these similar compounds, potentially offering distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18F2N2O4S |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2,5-difluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18F2N2O4S/c17-12-3-4-13(18)16(10-12)25(21,22)19-11-14(15-2-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14,19H,5-6,8-9,11H2 |
InChI-Schlüssel |
YIJTUIBCDBWQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.